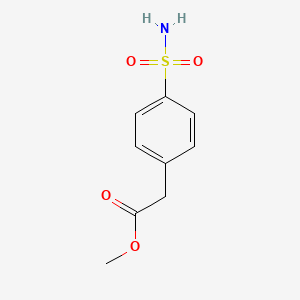

Methyl 2-(4-sulfamoylphenyl)acetate

Description

Methyl 2-(4-sulfamoylphenyl)acetate is a sulfonamide-containing ester derivative characterized by a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the para position and an acetoxy (-OAc) group at the ortho position.

Properties

IUPAC Name |

methyl 2-(4-sulfamoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDKSCZYBNYPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-93-9 | |

| Record name | methyl 2-(4-sulfamoylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-sulfamoylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfonation process, where the sulfonamide group of the compound acts as a substrate. This interaction is crucial for the compound’s role in biochemical pathways, influencing the activity of enzymes such as sulfotransferases. These enzymes catalyze the transfer of a sulfonate group to the compound, affecting its biochemical properties and reactivity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors, through its sulfonamide group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can have toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and acetyl-CoA synthetase, influencing metabolic flux and metabolite levels. The compound can be metabolized through sulfonation and acetylation processes, leading to the formation of various metabolites that participate in different biochemical pathways. These interactions are crucial for the compound’s role in cellular metabolism and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it interacts with DNA-binding proteins and transcription factors, or to the cytoplasm, where it affects enzyme activity and cellular metabolism.

Biological Activity

Methyl 2-(4-sulfamoylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article synthesizes the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an acetate moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are vital for various physiological processes, including pH regulation and ion transport. The inhibition of CAs can lead to altered cellular environments conducive to apoptosis in cancer cells and reduced bacterial growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : It has shown effectiveness against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7. In vitro assays revealed that compounds derived from this structure inhibited cell proliferation with IC50 values ranging from 1.52 to 6.31 µM, indicating potent anti-proliferative effects .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity. For instance, one study noted a 22-fold increase in late apoptotic cells when treated with derivatives similar to this compound .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicated that this compound and its analogs effectively inhibited the growth of pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The inhibition rates were around 80% at concentrations of 50 µg/mL .

- Anti-biofilm Activity : Compounds related to this compound exhibited significant anti-biofilm activity, which is critical for preventing chronic infections associated with biofilm-forming bacteria .

Case Studies

Several case studies highlight the compound's effectiveness:

- Breast Cancer Study : A detailed investigation into the effects of this compound on MDA-MB-231 cells showed not only a reduction in cell viability but also significant morphological changes indicative of apoptosis .

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, demonstrating a clear dose-dependent response in both growth inhibition and biofilm disruption .

Research Findings Summary Table

| Activity Type | Target Cells/Organisms | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231, MCF-7 | 1.52 - 6.31 µM | Carbonic anhydrase inhibition; apoptosis induction |

| Antimicrobial | Staphylococcus aureus | ~80% inhibition at 50 µg/mL | Bacterial growth inhibition; biofilm disruption |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Bioactive Analogues with Amide Linkages

Compounds such as 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () replace the ester with an amide linkage and incorporate heterocyclic rings (e.g., benzothiazole). These modifications enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking and H-bonding, making them potent candidates for antimicrobial or anticancer agents .

Physicochemical Properties and Reactivity

- Solubility: The ester group in Methyl 2-(4-sulfamoylphenyl)acetate confers moderate lipophilicity, whereas analogs like 3-(4-sulfamoylphenyl)propanoic acid (carboxylic acid) exhibit higher aqueous solubility .

- Reactivity : The ester functionality allows facile conversion to carboxylic acids or amides, enabling modular synthesis. In contrast, amide derivatives (e.g., N-(4-sulfamoylphenyl)acetamide) are more stable under basic conditions .

- Hydrogen Bonding : The sulfamoyl group (-SO₂NH₂) participates in robust hydrogen-bonding networks, as demonstrated in crystallographic studies using SHELX and ORTEP-3 .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.